molecular formula C8H13BN2O2 B2764427 6-(Ethyl(methyl)amino)pyridine-3-boronic acid CAS No. 1311147-68-8

6-(Ethyl(methyl)amino)pyridine-3-boronic acid

Cat. No.: B2764427
CAS No.: 1311147-68-8
M. Wt: 180.01
InChI Key: QGKVWUYTASLJCW-UHFFFAOYSA-N
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Description

6-(Ethyl(methyl)amino)pyridine-3-boronic acid is a valuable aryl boronic acid building block designed for research and development, particularly in medicinal chemistry and drug discovery. As a member of the aminopyridine boronic acid family, this compound serves as a key synthetic intermediate in the construction of more complex molecules. Boronic acids are prized in medicinal chemistry for their unique ability to form reversible covalent bonds with biological targets. The empty p-orbital of the boron atom allows it to act as a Lewis acid, facilitating interactions with nucleophilic residues like serine, threonine, or glutamic acid in enzyme active sites . This mechanism is the basis for several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Researchers are exploring similar boronic acid-containing compounds as potent antagonists for chemokine receptors like CXCR1 and CXCR2, which are key targets in inflammatory diseases and cancer . The primary synthetic utility of this compound lies in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction allows researchers to efficiently form carbon-carbon bonds between the boronic acid moiety and various aromatic halides, enabling the modular synthesis of biaryl and heterobiaryl structures. These structures are common scaffolds in many active pharmaceutical ingredients (APIs) and agrochemicals. The (ethyl(methyl)amino) substituent on the pyridine ring can significantly influence the compound's electronic properties, solubility, and overall pharmacokinetic profile, making it a versatile fragment for structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVWUYTASLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)pyridine-3-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid typically involves borylation of pyridine derivatives. A common method includes halogen-metal exchange followed by borylation, using reagents like triisopropyl borate. The compound features both an amino group and a boronic acid group, enhancing its reactivity compared to simpler boronic acids.

Chemical Reactions

  • Oxidation : Can yield boronic esters or borates.
  • Reduction : Converts the boronic acid group to boranes.
  • Substitution : Participates in nucleophilic substitution reactions.

Applications in Chemistry

This compound is primarily used as a reagent in the Suzuki–Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules, making this compound valuable in synthetic organic chemistry .

Biological Applications

In biological research, this compound plays a role in the development of boron-containing drugs. Boronic acids are explored for their potential as enzyme inhibitors and in cancer therapies due to their ability to interact with biological targets .

Case Study: Anticancer Activity

Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The compound's structure allows it to bind effectively to target proteins involved in cancer progression .

Industrial Applications

In industrial settings, this compound is utilized for producing advanced materials and as a catalyst in various processes. Its unique properties enable it to facilitate reactions under mild conditions, which is advantageous for large-scale manufacturing .

Data Tables

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideBoronic esters
ReductionLithium aluminum hydrideBoranes
SubstitutionAlkylating agentsSubstituted pyridine derivatives

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)pyridine-3-boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling mechanism.

Comparison with Similar Compounds

Structural Analogues in NorA Efflux Pump Inhibition

Pyridine-3-boronic acids with hydrophobic 6-substituents demonstrate potent activity against the Staphylococcus aureus NorA efflux pump, which mediates resistance to fluoroquinolones like ciprofloxacin. Key analogs include:

Compound Name Substituent at C-6 Activity (Ciprofloxacin Potentiation) Key Findings Reference
6-(3-Phenylpropoxy)pyridine-3-boronic acid (3i/92) 3-Phenylpropoxy 4-fold increase Optimal chain length (C3) and terminal phenyl enhance hydrophobicity and NorA binding .
6-(4-Phenylbutoxy)pyridine-3-boronic acid (3j/93) 4-Phenylbutoxy 4-fold increase Longer chains (C4) retain activity; phenyl group critical for potency .
6-Benzyloxypyridine-3-boronic acid (90) Benzyloxy 4-fold increase Parent compound; substitution with alkoxy-phenyl groups improves efficacy .
6-(Ethyl(methyl)amino)pyridine-3-boronic acid Ethyl(methyl)amino Not reported Predicted lower activity due to polar amino group reducing hydrophobicity.

Mechanistic Insights :

  • Hydrophobicity: Alkoxy chains with terminal phenyl groups (e.g., 3i, 3j) optimize interactions with NorA’s hydrophobic pocket, while polar substituents like amines may reduce binding .
  • Boron Position: Pyridine-3-boronic acids are more active than pyridine-4-boronic analogs, as the C-3 position aligns better with NorA’s catalytic site .
  • Esterification : Boronic esters (e.g., pinacol esters) exhibit reduced activity compared to free boronic acids, emphasizing the necessity of the trigonal boronic acid moiety .
Comparison with Sialic Acid-Binding Boronic Acids

In tumor-targeting applications, 5-boronopicolinic acid and its conjugates exhibit strong sialic acid binding at acidic pH (pH 6.5), relevant to tumor microenvironments . Unlike NorA inhibitors, these compounds prioritize boronic acid pKa and electronic effects over hydrophobicity:

Compound Name Substituent Binding Affinity (pH 6.5) Key Feature Reference
5-Boronopicolinic acid Carboxylic acid High Optimal pKa for ester formation with diols.
(6-Propylcarbamoyl)pyridine-3-boronic acid Propylamine conjugate High Maintains binding despite conjugation.
This compound Ethyl(methyl)amino Not reported Likely lower affinity due to amine’s basicity interfering with ester formation.

Key Differences :

  • Application Scope: NorA inhibitors prioritize hydrophobic substituents, while sialic acid binders require precise boronic acid pKa (~6–7) for pH-dependent interactions .
  • Substituent Effects: Amino groups (e.g., ethyl(methyl)amino) may disrupt boronate ester formation due to competing protonation states, unlike neutral alkoxy groups .
Comparison with Other 6-Substituted Pyridine-3-boronic Acids
  • 6-(Methylthio)pyridin-3-ylboronic acid (CAS: 321438-86-2): Substituent: Methylthio (polarizable sulfur atom). Use: Potential thiol-mediated targeting; activity unreported but structurally distinct from amino/alkoxy analogs .
  • 6-(Hexyloxy)pyridine-3-boronic acid (CAS: 193400-05-4):
    • Substituent: Hexyloxy (long alkyl chain).
    • Predicted Activity: Likely inactive due to excessive chain length (cf. 11-carbon chain in ).

Biological Activity

6-(Ethyl(methyl)amino)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₃BNO₂
  • CAS Number : 1311147-68-8

This compound features a pyridine ring substituted with an ethyl(methyl)amino group and a boronic acid functional group, which contributes to its reactivity and binding properties.

The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This mechanism allows the compound to act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes through competitive binding at the active site.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer-related pathways.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, possibly through modulation of cytokine production.
  • Antimicrobial Properties : There are indications that it may possess antimicrobial activity against certain pathogens.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC₅₀ Value (µM)Target
Enzyme Inhibition12.5PGE2
Anticancer Activity15.0Tumor Cells
Anti-inflammatory8.0Cytokine Production

Case Studies

  • Case Study on Anticancer Activity :
    A study examined the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC₅₀ value of 15 µM against human breast cancer cells, indicating its potential as a lead compound for anticancer drug development.
  • Case Study on Anti-inflammatory Effects :
    In a model of acute inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines (TNFα and IL-6), suggesting its utility in managing inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis and improving the selectivity of this compound derivatives. Studies have shown that modifications at various positions on the pyridine ring can enhance binding affinity and biological efficacy.

Notable Findings:

  • The introduction of additional substituents has been shown to improve solubility and bioavailability.
  • Structure-activity relationship (SAR) studies indicate that specific functional groups significantly impact the compound's interaction with biological targets.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(Ethyl(methyl)amino)pyridine-3-boronic acid?

  • Methodology :

  • Step 1 : Start with a halogenated pyridine precursor (e.g., 6-bromo-5-methylpyridin-3-amine). Substitute the halogen with a boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under inert conditions .

  • Step 2 : Introduce the ethyl(methyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination. Use ethylmethylamine and a copper or palladium catalyst in the presence of a base (e.g., K₂CO₃) .

  • Purification : Isolate the product via column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (>95%) .

    • Key Considerations :
  • Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 30% → 65% yield) .

  • Protect the boronic acid group with pinacol ester during amination to prevent side reactions .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions :

  • Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis of the boronic acid group .

  • Avoid prolonged exposure to moisture or acidic/basic environments, which degrade boronic acids into boronates or alcohols .

    • Handling :
  • Use anhydrous solvents (e.g., THF, DMF) during reactions to minimize decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for high yields?

  • Reaction Parameters :

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (1–2 mol%)>80% efficiency
BaseNa₂CO₃ or Cs₂CO₃Enhances coupling
SolventDioxane/H₂O (4:1)Solubility balance
Temperature80–100°C (reflux)Accelerates kinetics
  • Troubleshooting :
  • Low yields may result from competing protodeboronation. Add a radical scavenger (e.g., TEMPO) or use aryl iodides instead of bromides .
  • Steric hindrance from the ethyl(methyl)amino group may slow coupling; extend reaction time to 24–48 hours .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR Spectroscopy :

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronic acid -B(OH)₂ at δ 6–8 ppm in D₂O exchange) .

  • Mass Spectrometry (MS) :

  • High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 209.12 g/mol) .

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .

    • Advanced Techniques :
  • HPLC-PDA : Quantify purity and detect degradation products (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% TFA) .

Data Contradiction Analysis

Q. How can discrepancies in the reactivity of similar boronic acids be resolved?

  • Case Study :

  • Contradiction : Ethyl(methyl)amino-substituted boronic acids show lower Suzuki coupling yields compared to methoxy-substituted analogs .
  • Root Cause :
  • The ethyl(methyl)amino group’s electron-donating nature reduces electrophilicity at the boron center, slowing transmetallation .
  • Steric effects hinder Pd catalyst accessibility .
  • Resolution :
  • Use stronger bases (e.g., K₃PO₄) to activate the boronic acid.
  • Optimize ligand choice (e.g., SPhos instead of PPh₃) to mitigate steric effects .

Methodological Best Practices

Q. How to design experiments to study the hydrolytic stability of this compound?

  • Protocol :

  • Prepare aqueous buffers (pH 2–12) and monitor degradation via ¹¹B NMR or UV-Vis spectroscopy at λ = 260 nm (boronic acid absorption band) .
  • Kinetic Analysis :
  • Plot degradation half-life (t₁/₂) vs. pH to identify stability thresholds (e.g., t₁/₂ < 1 hour at pH < 3) .

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